![molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7](/img/structure/B71290.png)
3,3-Dimethyl-6-nitroindoline
Overview
Description
Synthesis Analysis
The synthesis of 3,3-Dimethyl-6-nitroindoline derivatives often involves nitration reactions where nitro groups are introduced into indoline compounds. For example, nitration with a KNO3 + H2SO4 mixture of dimethyl-indoles proceeds strictly selectively, forming 6-nitro derivatives, which can then be further manipulated to synthesize aminoindoles and other related compounds (Yamashkin, Artaeva, & Alyamkina, 2010). Additionally, compounds similar to this compound have been synthesized starting from L-phenylalanine, demonstrating the versatility of nitration reactions in the synthesis of complex organic molecules (Liu, Qian, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectroscopy are common tools for establishing the chemical structure of nitroindoline derivatives (Seng, McConnell, & Mower, 1990). Crystallography reports, such as those by Polyakova et al. (2017), provide detailed insights into the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Polyakova et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as nitration, reduction, and coupling, to form a wide range of compounds with potential applications in medicinal chemistry and material science. The study of these reactions provides valuable information on the reactivity and functional group transformations of nitroindoline derivatives (Milbank et al., 1999).
Scientific Research Applications
Photochromic Properties : A study on photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes shows that introducing a carbethoxymethyl substituent at the nitrogen atom increases the rate of dark decolorization of photomerocyanines without significantly affecting spectral characteristics (Gal'bershtam et al., 1977).
Photocleavage Efficiency : The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines show that certain substitutions can significantly improve photolysis efficiency. For instance, a 4-methoxy substitution improved photolysis efficiency more than two-fold (Papageorgiou & Corrie, 2000).
Synthesis and Reactions : Research on the synthesis and reactions of various substituted 6-aminoindoles, derived from 3,3-dimethyl-6-nitroindoline, has been conducted. This research focuses on the selectivity of nitration and the subsequent synthesis processes of aminoindoles (Yamashkin et al., 2010).
Rapid Release of Neuroactive Amino Acids : A study on antenna-sensitized nitroindoline precursors for the rapid release of neuroactive amino acids, such as L-glutamate, demonstrates efficient energy transfer and activation in neuronal systems (Papageorgiou et al., 2004).
Cytotoxicity and Alkylating Agents : Research into the synthesis of various 6-amino-seco-cyclopropylindole compounds reveals their potential as cytotoxins and alkylating agents, with variations in their structures affecting cytotoxicity and solubility (Milbank et al., 1999).
Synthesis of Novel Spiropyran-based Materials : A study on the synthesis of novel spiropyrans from substituted 3,3-dimethyl-2-methyleneindoline and their encapsulation in silica nano-shells indicates potential applications in colorimetric temperature indication due to their thermochromic behavior (Iqbal et al., 2022).
Photolysis for Material Engineering : Research on the photolysis of polypeptides containing 7-nitroindoline units, using two-photon excitation, shows potential applications in material engineering for microstructure fabrication (Hatch et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound exhibits photochromic properties . This suggests that it may interact with its targets in a light-dependent manner, undergoing structural changes that affect its activity. More detailed studies are required to elucidate the precise interactions between 3,3-Dimethyl-6-nitroindoline and its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its photochromic properties, it is plausible that the compound could influence pathways related to light perception or signal transduction.
Action Environment
The action of this compound may be influenced by various environmental factors, given its photochromic nature . Light intensity, wavelength, and exposure duration could potentially affect the compound’s activity, efficacy, and stability.
properties
IUPAC Name |
3,3-dimethyl-6-nitro-1,2-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRVKOVWGSBITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620817 | |
Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179898-72-7 | |
Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?
A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.
Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?
A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.
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